Molecular Weight and Formula: Comparison with 1-Naphthamide Analog
The target compound possesses a molecular weight of 369.46 Da and molecular formula C22H27NO4, conferred by the 2-ethoxy substituent on the naphthalene ring . In contrast, the closest commercially available analog, N-((1,4-dioxaspiro[4.5]decan-2-yl)methyl)-1-naphthamide (CAS 923194-50-7), has a molecular weight of 325.40 Da and formula C20H23NO3, lacking the ethoxy group entirely . The 44.06 Da mass difference corresponds to the C2H4O ethoxy fragment and directly impacts calculated logP and hydrogen-bond acceptor count.
| Evidence Dimension | Molecular weight and formula (ethoxylation status) |
|---|---|
| Target Compound Data | MW = 369.46 Da; Formula = C22H27NO4; 2-ethoxy substituent present |
| Comparator Or Baseline | N-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-1-naphthamide (CAS 923194-50-7): MW = 325.40 Da; Formula = C20H23NO3; no ethoxy substituent |
| Quantified Difference | ΔMW = +44.06 Da (+13.5%); ΔFormula = +C2H4O |
| Conditions | Structural identity confirmed by vendor specification sheets (Chemenu and Bidepharm product pages) |
Why This Matters
The 44 Da mass difference distinguishes the target from the unsubstituted analog in LC-MS purity verification and inventory control, preventing misidentification and ensuring procurement of the correct ethoxylated building block for SAR studies.
